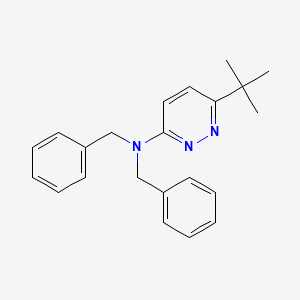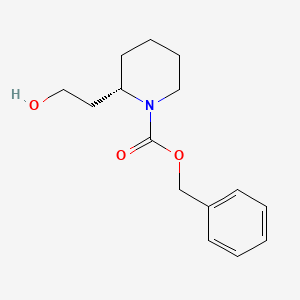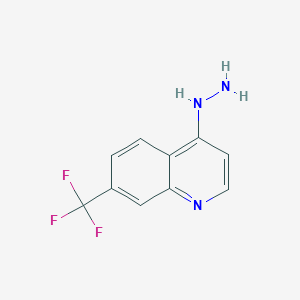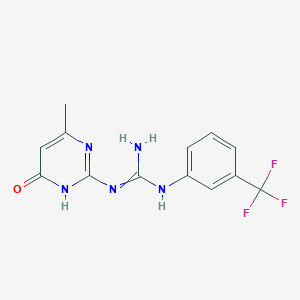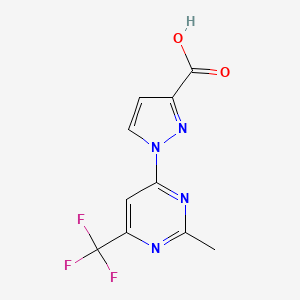
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-甲基-6-(三氟甲基)嘧啶-4-基)-1H-吡唑-3-羧酸是一种复杂的有机化合物,其独特的结构特点包括连接在嘧啶环上的三氟甲基以及吡唑羧酸部分。
准备方法
1-(2-甲基-6-(三氟甲基)嘧啶-4-基)-1H-吡唑-3-羧酸的合成通常涉及多个步骤,从关键中间体的制备开始。一种常见的方法涉及在碳酸铯 (Cs2CO3) 作为碱存在下,将 4-氯-2-甲基-6-(三氟甲基)嘧啶与 4-羟基苯甲酸乙酯反应。反应在合适的溶剂(如四氢呋喃 (THF))中进行,在室温下进行数小时。 所得产物随后被纯化并通过进一步的反应转化为所需的吡唑羧酸衍生物 .
化学反应分析
1-(2-甲基-6-(三氟甲基)嘧啶-4-基)-1H-吡唑-3-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾 (KMnO4) 或过氧化氢 (H2O2))进行氧化。
还原: 可以使用还原剂(如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4))进行还原反应。
取代: 可以使用亲核取代反应将三氟甲基用其他官能团取代。
缩合: 该化合物可以参与缩合反应形成更复杂的结构。
这些反应的常见试剂和条件取决于所需的转化。 例如,氧化反应可能需要酸性或碱性条件,而还原反应通常在无水条件下进行 .
科学研究应用
化学: 该化合物被用作合成更复杂分子(包括药物和农用化学品)的构建块。
生物学: 它已显示出作为某些酶抑制剂的潜力,使其成为药物开发的候选药物。
医学: 研究表明它有可能用于治疗癌症和细菌感染等疾病。
作用机制
1-(2-甲基-6-(三氟甲基)嘧啶-4-基)-1H-吡唑-3-羧酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。三氟甲基增强了该化合物与这些靶标的结合亲和力,导致其活性被抑制或调节。 这种相互作用可以破坏关键的生物途径,从而产生治疗效果 .
相似化合物的比较
1-(2-甲基-6-(三氟甲基)嘧啶-4-基)-1H-吡唑-3-羧酸可以与其他类似化合物进行比较,例如:
4-(2-甲基-6-(三氟甲基)嘧啶-4-基)氧基苯甲酸: 该化合物具有类似的嘧啶结构,但其官能团不同。
1-甲基-3-(三氟甲基)-1H-吡唑-4-羧酸: 该化合物具有类似的吡唑结构,但缺少嘧啶环。
2-甲基-6-(三氟甲基)嘧啶-4-胺: 该化合物在结构上相关,但缺少吡唑羧酸部分。
1-(2-甲基-6-(三氟甲基)嘧啶-4-基)-1H-吡唑-3-羧酸的独特之处在于它将三氟甲基-嘧啶和吡唑-羧酸结构结合在一起,赋予了它独特的化学和生物学特性 .
属性
分子式 |
C10H7F3N4O2 |
|---|---|
分子量 |
272.18 g/mol |
IUPAC 名称 |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N4O2/c1-5-14-7(10(11,12)13)4-8(15-5)17-3-2-6(16-17)9(18)19/h2-4H,1H3,(H,18,19) |
InChI 键 |
YZCSCWNISNLEDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
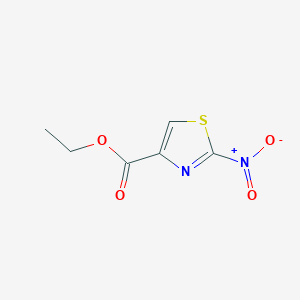
![7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11774259.png)
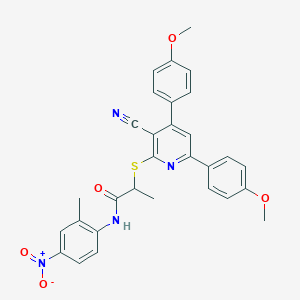
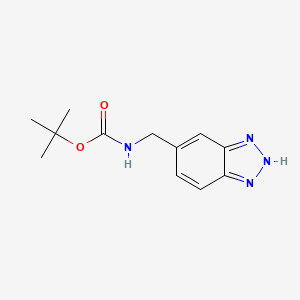
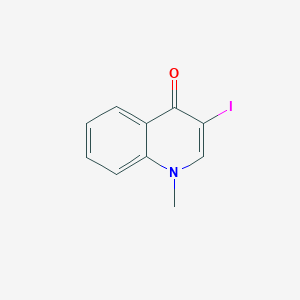
![2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11774274.png)

